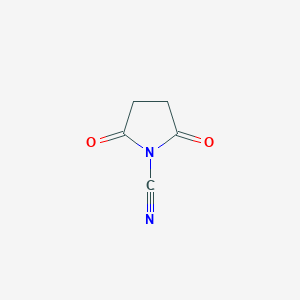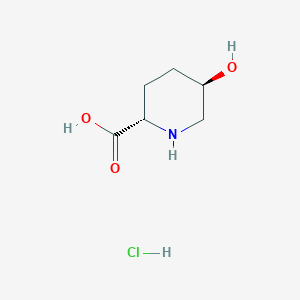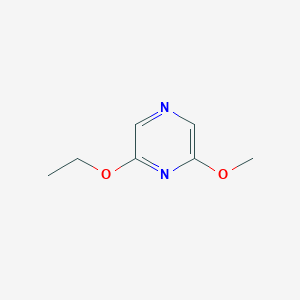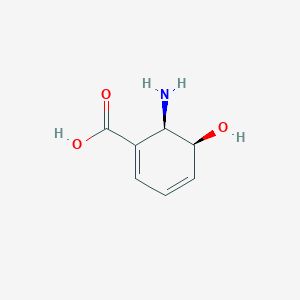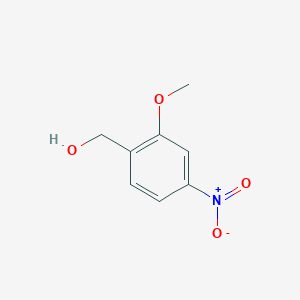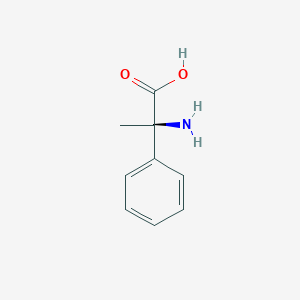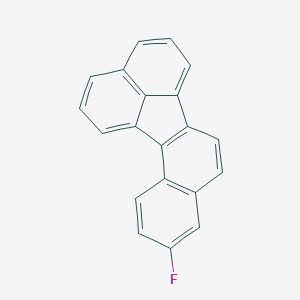
Acide 4-(azidométhyl)benzoïque
Vue d'ensemble
Description
4-(Azidomethyl)benzoic acid is a reagent containing an azide group . It has great potential for use in binding between nucleic acids, lipids, proteins, and other molecules, and has been used in many research fields because of its beneficial characteristics, including high yield, high specificity, and simplicity .
Synthesis Analysis
The synthesis of 4-(Azidomethyl)benzoic acid (4-AMBA) involves a [2 + 1] cycloaddition microwave-assisted reaction . This method has been used for the surface covalent functionalization of single-wall carbon nanotubes (SWCNTs), graphene nanoplates (GNP), and carbon nanofibers (CNF) .Chemical Reactions Analysis
4-(Azidomethyl)benzoic acid is a click chemistry reagent containing an azide group . Click chemistry has great potential for use in binding between nucleic acids, lipids, proteins, and other molecules .Physical And Chemical Properties Analysis
The molecular formula of 4-(Azidomethyl)benzoic acid is C8H7N3O2 . It has a molecular weight of 177.16 g/mol . The compound has 1 hydrogen bond donor count and 4 hydrogen bond acceptor count . The exact mass and monoisotopic mass are 177.053826475 g/mol . The topological polar surface area is 51.7 Ų .Applications De Recherche Scientifique
Fonctionnalisation covalente de surface des nanostructures de carbone
L'acide 4-(azidométhyl)benzoïque (4-AMBA) a été utilisé dans la fonctionnalisation covalente de surface des nanostructures de carbone . Ce processus implique une réaction de cycloaddition [2 + 1] assistée par micro-ondes, qui s'est avérée être une méthode efficace et polyvalente pour la fonctionnalisation covalente de surface des nanotubes de carbone à paroi simple (SWCNT), des nanoplaquettes de graphène (GNP) et des nanofibres de carbone (CNF) .
Synthèse de polyrotaxanes réactifs en bout de chaîne
Le 4-AMBA a été utilisé dans la synthèse de polyrotaxanes réactifs en bout de chaîne . Ce processus utilise le bis (2-amino-3-phénylpropyl) poly (éthylène glycol) (PEG-Ph-NH2) comme polymère d'axe et le 4-AMBA comme réactif de coiffage . Les groupes 2-amino-3-phénylpropyl terminaux de PEG-Ph-NH2 bloquent le défilement des α-CD après coiffage avec 4-AMBA .
Chimie click
Le 4-AMBA est un réactif de chimie click contenant un groupe azide . La chimie click a un grand potentiel d'utilisation dans la liaison entre les acides nucléiques, les lipides, les protéines et d'autres molécules, et a été utilisée dans de nombreux domaines de recherche en raison de ses caractéristiques bénéfiques, notamment son rendement élevé, sa grande spécificité et sa simplicité .
Fabrication de biomatériaux supramoléculaires
Les polyrotaxanes à terminaison azide synthétisés à l'aide de 4-AMBA peuvent être utilisés pour la fabrication de biomatériaux supramoléculaires . Ces biomatériaux peuvent être fonctionnalisés par des réactions click .
Modification de matériaux à base de carbone
L'utilisation de 4-AMBA dans la modification de matériaux à base de carbone a été proposée comme une alternative réussie pour améliorer leur affinité de surface avec plusieurs matériaux
Safety and Hazards
Safety measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition . In case of a spill or leak, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .
Orientations Futures
4-(Azidomethyl)benzoic acid has been used in many research fields because of its beneficial characteristics . It has great potential for use in binding between nucleic acids, lipids, proteins, and other molecules . Therefore, it can be expected that this compound will continue to be a subject of interest in future research.
Mécanisme D'action
Target of Action
4-(Azidomethyl)benzoic acid is a click chemistry reagent containing an azide group . Click chemistry has great potential for use in binding between nucleic acids, lipids, proteins, and other molecules . Therefore, the primary targets of 4-(Azidomethyl)benzoic acid are these biological macromolecules.
Mode of Action
The azide group in 4-(Azidomethyl)benzoic acid can react with alkynes, a process known as the Huisgen cycloaddition, to form a stable triazole ring . This reaction is highly specific, efficient, and biocompatible, making it ideal for modifying biological molecules . The resulting triazole ring acts as a linker, connecting the benzoic acid moiety to the target molecule .
Biochemical Pathways
The exact biochemical pathways affected by 4-(Azidomethyl)benzoic acid depend on the specific target molecule. Benzoic acid derivatives are known to be involved in various biochemical pathways . For example, they can participate in the shikimate and phenylpropanoid pathways, which are important for the biosynthesis of many secondary metabolites .
Pharmacokinetics
The azide group is stable under physiological conditions, which could prevent premature degradation .
Result of Action
The molecular and cellular effects of 4-(Azidomethyl)benzoic acid are largely dependent on the specific target molecule. By forming a covalent bond with the target, 4-(Azidomethyl)benzoic acid can alter the target’s function or properties. For example, it can be used to attach a fluorescent tag to a protein, allowing the protein to be visualized under a microscope .
Action Environment
The action of 4-(Azidomethyl)benzoic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the reactivity of the azide group . Moreover, the presence of other reactive species could potentially interfere with the click chemistry reaction . Therefore, careful control of the reaction conditions is necessary to ensure the efficient and specific action of 4-(Azidomethyl)benzoic acid.
Propriétés
IUPAC Name |
4-(azidomethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c9-11-10-5-6-1-3-7(4-2-6)8(12)13/h1-4H,5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWRURNUFBGDSDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN=[N+]=[N-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10608218 | |
| Record name | 4-(Azidomethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10608218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
79584-03-5 | |
| Record name | 4-(Azidomethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10608218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Azidomethyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 4-(azidomethyl)benzoic acid interact with carbon nanostructures? What are the advantages of using microwave irradiation in this process?
A1: 4-(Azidomethyl)benzoic acid interacts with carbon nanostructures, such as carbon nanotubes and graphene, through a [2+1] cycloaddition reaction, also known as the Huisgen cycloaddition. The azide group (-N3) within the compound reacts with the carbon-carbon double bonds present in the carbon nanostructures, forming a stable triazole ring and covalently attaching the 4-(azidomethyl)benzoic acid moiety to the surface [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


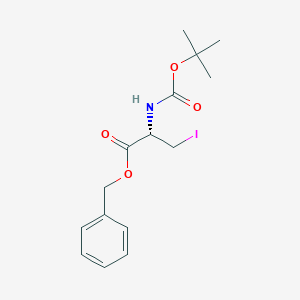


![6-Oxabicyclo[3.1.0]hex-3-en-2-one, 1-(methoxymethyl)-, (1R)- (9CI)](/img/structure/B164734.png)

